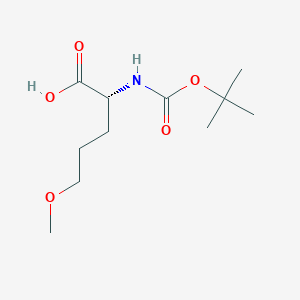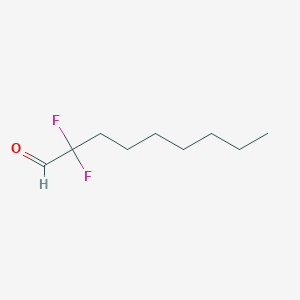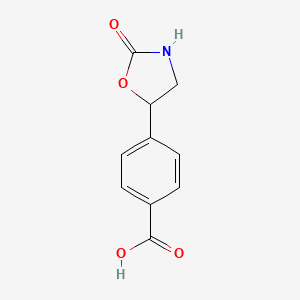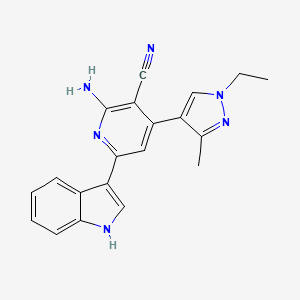![molecular formula C17H22N2O3 B12858770 tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: is a complex organic compound with significant interest in various scientific fields. This compound features a benzoazepine core, which is a seven-membered ring fused with a benzene ring, and is functionalized with a tert-butyl carbamate group. The presence of multiple functional groups, including a methylene, oxo, and carbamate, makes it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves several steps:
Formation of the Benzoazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the Methylene Group: This step often involves the use of methylene transfer reagents under basic conditions.
Functionalization with tert-Butyl Carbamate:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzoazepine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted benzoazepine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the benzoazepine core.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoazepine core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The carbamate group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: Lacks the methylene group, which may affect its reactivity and binding properties.
tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-1,2,3,4-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: Different hydrogenation state of the benzoazepine core, impacting its chemical behavior.
Uniqueness
The presence of the methylene group in tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate adds a unique reactive site that can undergo various chemical transformations, distinguishing it from similar compounds. This feature enhances its versatility in synthetic applications and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-1-methyl-5-methylidene-2-oxo-3,4-dihydro-1-benzazepin-3-yl]carbamate |
InChI |
InChI=1S/C17H22N2O3/c1-11-10-13(18-16(21)22-17(2,3)4)15(20)19(5)14-9-7-6-8-12(11)14/h6-9,13H,1,10H2,2-5H3,(H,18,21)/t13-/m0/s1 |
Clave InChI |
PYHVLBWYKGLBRW-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC(=C)C2=CC=CC=C2N(C1=O)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=C)C2=CC=CC=C2N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12858692.png)

![2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12858701.png)
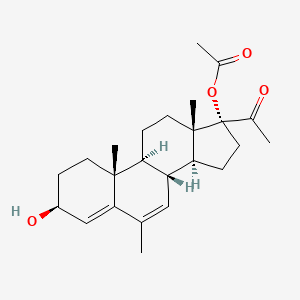


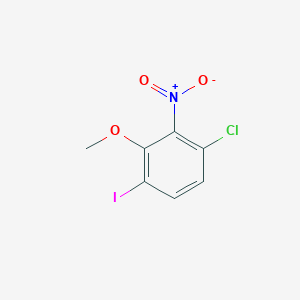
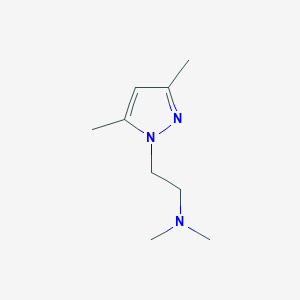
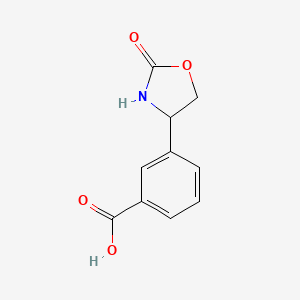
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)
